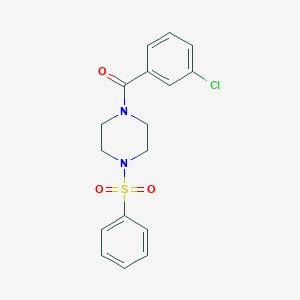
1-(3-Chlorobenzoyl)-4-(phenylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorobenzoyl)-4-(phenylsulfonyl)piperazine, commonly known as CBPP, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of piperazine derivatives and has a molecular weight of 401.91 g/mol. CBPP has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and applications in scientific research.
Wissenschaftliche Forschungsanwendungen
CBPP has been extensively studied for its applications in scientific research. It has been shown to have potential in the treatment of various diseases, including cancer, inflammation, and neurological disorders. CBPP has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. It has also been shown to have anti-inflammatory effects, which can be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, CBPP has been found to have neuroprotective effects and can potentially be used in the treatment of neurological disorders such as Alzheimer's disease.
Wirkmechanismus
The exact mechanism of action of CBPP is not fully understood. However, it has been shown to interact with various molecular targets in the body, including ion channels, receptors, and enzymes. CBPP has been found to modulate the activity of voltage-gated ion channels, which are involved in the regulation of neuronal excitability. It has also been shown to interact with serotonin receptors, which are involved in the regulation of mood and behavior. CBPP has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
CBPP has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from oxidative damage. CBPP has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation. Additionally, CBPP has been found to have anxiolytic and antidepressant effects, which can potentially be useful in the treatment of mood disorders.
Vorteile Und Einschränkungen Für Laborexperimente
CBPP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. CBPP has also been shown to have low toxicity, making it safe for use in cell culture and animal studies. However, CBPP has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. Additionally, CBPP has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.
Zukünftige Richtungen
CBPP has shown promising results in various studies, and there are several future directions for research on this compound. One potential direction is to further investigate the mechanism of action of CBPP and its interactions with molecular targets in the body. Another potential direction is to explore the potential therapeutic applications of CBPP in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Additionally, future studies could focus on improving the solubility and bioavailability of CBPP, which can potentially enhance its efficacy in lab experiments and clinical applications.
Conclusion
In conclusion, CBPP is a chemical compound that has gained significant attention in the field of scientific research. It has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and applications in scientific research. CBPP has potential in the treatment of various diseases, including cancer, inflammation, and neurological disorders. However, further research is needed to fully understand the safety and efficacy of CBPP in humans.
Synthesemethoden
The synthesis of CBPP involves the reaction of 3-chlorobenzoyl chloride with phenylsulfonylpiperazine in the presence of a base. The reaction takes place under anhydrous conditions and yields CBPP as a white crystalline solid. The purity of the compound can be improved by recrystallization.
Eigenschaften
Produktname |
1-(3-Chlorobenzoyl)-4-(phenylsulfonyl)piperazine |
|---|---|
Molekularformel |
C17H17ClN2O3S |
Molekulargewicht |
364.8 g/mol |
IUPAC-Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(3-chlorophenyl)methanone |
InChI |
InChI=1S/C17H17ClN2O3S/c18-15-6-4-5-14(13-15)17(21)19-9-11-20(12-10-19)24(22,23)16-7-2-1-3-8-16/h1-8,13H,9-12H2 |
InChI-Schlüssel |
CDEHXNPZMXVJML-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone](/img/structure/B248335.png)
![(2-Fluoro-phenyl)-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone](/img/structure/B248336.png)

![1-{4-[(4-Methoxyphenyl)carbonyl]piperazin-1-yl}-2-(naphthalen-2-yloxy)ethanone](/img/structure/B248339.png)

![(2,3-Dimethoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone](/img/structure/B248343.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-(phenylacetyl)piperazine](/img/structure/B248345.png)
![[4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone](/img/structure/B248348.png)
![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-pyridin-3-yl-methanone](/img/structure/B248349.png)

![2-(4-Chloro-phenoxy)-1-[4-(3,4,5-trimethoxy-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B248352.png)
![1-(3-Methylbutanoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248355.png)